Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester
Brand Name: Vulcanchem
CAS No.: 81982-49-2
VCID: VC8001903
InChI: InChI=1S/C13H17F2NO2/c1-2-18-12(17)8-11(13(14)15)16-9-10-6-4-3-5-7-10/h3-7,11,13,16H,2,8-9H2,1H3
SMILES: CCOC(=O)CC(C(F)F)NCC1=CC=CC=C1
Molecular Formula: C13H17F2NO2
Molecular Weight: 257.28 g/mol

Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester

CAS No.: 81982-49-2

Cat. No.: VC8001903

Molecular Formula: C13H17F2NO2

Molecular Weight: 257.28 g/mol

* For research use only. Not for human or veterinary use.

Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester - 81982-49-2

Specification

CAS No. 81982-49-2
Molecular Formula C13H17F2NO2
Molecular Weight 257.28 g/mol
IUPAC Name ethyl 3-(benzylamino)-4,4-difluorobutanoate
Standard InChI InChI=1S/C13H17F2NO2/c1-2-18-12(17)8-11(13(14)15)16-9-10-6-4-3-5-7-10/h3-7,11,13,16H,2,8-9H2,1H3
Standard InChI Key RUJOMJAYIUZHOA-UHFFFAOYSA-N
SMILES CCOC(=O)CC(C(F)F)NCC1=CC=CC=C1
Canonical SMILES CCOC(=O)CC(C(F)F)NCC1=CC=CC=C1

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Synonyms

The compound is systematically named ethyl 4,4-difluoro-3-(benzylamino)butanoate under IUPAC guidelines. Alternative designations include 3-benzylamino-4,4-difluorobutanoic acid ethyl ester and 4,4-difluoro-3-[(phenylmethyl)amino]butanoic acid ethyl ester . These synonyms reflect variations in substituent naming conventions, particularly the use of "benzyl" versus "phenylmethyl" to describe the C6H5CH2\text{C}_6\text{H}_5\text{CH}_2- group attached to the amino functionality.

Molecular Formula and Structural Features

The molecular formula C13H17F2NO2\text{C}_{13}\text{H}_{17}\text{F}_{2}\text{NO}_{2} confirms the presence of:

  • A four-carbon butanoate ester chain (CH2CH2COOEt\text{CH}_2\text{CH}_2\text{COOEt})

  • Two fluorine atoms at the C4 position

  • A benzylamino group (NHCH2C6H5\text{NHCH}_2\text{C}_6\text{H}_5) at C3 .

The ester group (COOEt\text{COOEt}) enhances solubility in organic solvents, while the difluoro and benzylamino moieties introduce steric and electronic effects that influence reactivity. Quantum mechanical calculations predict a twisted conformation around the C3–N bond due to partial double-bond character from resonance with the adjacent carbonyl group .

Synthesis and Manufacturing

Industrial Production Methods

NewCan Biotech Limited reports kilogram-scale production using a multi-step sequence involving:

  • Alkylation of difluoroacetoacetate: Ethyl 4,4-difluoro-3-oxobutanoate (CAS 352-24-9) serves as a precursor, undergoing reductive amination with benzylamine to install the C3 amino group.

  • Catalytic hydrogenation: The intermediate imine is reduced under H2\text{H}_2 pressure using palladium-on-carbon to yield the final product .

This route leverages cost-effective starting materials like ethyl difluoroacetate, which is hydrolyzed from 1,1,2,2-tetrafluoroethyl ether . Yields exceeding 90% are achievable with optimized reaction conditions, though purification via column chromatography remains necessary to isolate the product from byproducts such as unreacted benzylamine .

Laboratory-Scale Approaches

Academic protocols often employ Wittig condensations or Mitsunobu reactions to construct the carbon skeleton. For example, Dolence and Poulter demonstrated that fluorinated ketones like ethyl 4,4-difluoroacetoacetate can undergo alkylation with geranyl bromide, followed by decarboxylation, to generate structurally related intermediates. While these methods are less scalable, they offer flexibility for introducing diverse substituents at the C3 position.

Applications in Pharmaceutical and Biotechnological Research

Nucleoside Analog Synthesis

The compound’s primary application lies in synthesizing fluorinated nucleosides, which are critical for developing antiviral and antitumor agents. The benzylamino group serves as a protected amine, enabling selective deprotection during solid-phase oligonucleotide synthesis . For instance, incorporating this ester into phosphoramidite building blocks facilitates the production of modified DNA strands with enhanced nuclease resistance .

Enzyme Inhibition Studies

Preliminary studies suggest utility in designing ketohexokinase inhibitors, where the difluoro motif mimics transition states in enzymatic reactions. Substituted 3-azabicyclo[3.1.0]hexanes derived from this ester exhibit nanomolar affinity for ketohexokinase, a target in metabolic disorder therapeutics .

Physicochemical Properties and Stability

Spectral Characteristics

  • IR Spectroscopy: Strong absorption bands at 1745 cm1^{-1} (ester C=O stretch) and 1650 cm1^{-1} (amide C=O stretch) confirm the ester and benzylamino groups .

  • 1H NMR^1\text{H NMR}: Signals at δ 1.25 ppm (triplet, CH2CH3\text{CH}_2\text{CH}_3), δ 4.15 ppm (quartet, OCH2\text{OCH}_2), and δ 7.3 ppm (multiplet, aromatic protons) align with expected structural features .

Thermal Stability

While specific data for this compound are scarce, analogous esters like ethyl 4-phenoxybutanoate (CAS 2364-59-2) exhibit boiling points near 307°C , suggesting comparable thermal resilience. The difluoro groups likely reduce melting points relative to non-fluorinated analogs due to disrupted crystal lattice formation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator